2,3-Dihydro-1-benzothiophene-3-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.
Mode of Action
This compound acts as an allosteric inhibitor of BCKDK . It binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition leads to the dissociation of BDK from the BCKD complex (BCKDC), effectively upregulating tissue BCKDC activity .
Biochemical Pathways
The inhibition of BCKDK by this compound affects the metabolic pathway of BCAAs. Normally, BCKDK phosphorylates and inactivates the BCKD complex, slowing down BCAA catabolism. By inhibiting BCKDK, this compound increases BCKDC activity, leading to an increased rate of BCAA metabolism .
Pharmacokinetics
This suggests that it is well absorbed in the gastrointestinal tract and can reach systemic circulation. It also exhibits superior pharmacokinetics and metabolic stability compared to other BCKDK inhibitors .
Result of Action
The primary result of this compound’s action is the upregulation of BCKDC activity and the consequent increase in BCAA metabolism . This can lead to a decrease in plasma BCAA levels, which may have therapeutic implications in conditions associated with elevated BCAA levels .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Related benzofuran compounds have demonstrated significant cell growth inhibitory effects in various types of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources under basic conditions to form the benzothiophene ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
2,3-Dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: A similar compound with chlorine substituents that exhibits different chemical and biological properties.
Benzofuran derivatives: Compounds with a similar heterocyclic structure but containing oxygen instead of sulfur, which can have different reactivity and applications.
Uniqueness
2,3-Dihydro-1-benzothiophene-3-carboxylic acid is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its utility as a versatile building block in synthetic chemistry highlight its importance .
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVMZWQPQMDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-56-0 | |
Record name | 2,3-dihydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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